METHYL 4-CHLORO-2-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)BENZOATE
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Overview
Description
Methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-2-amido)benzoate is an organic compound that belongs to the class of benzodioxine derivatives This compound is characterized by the presence of a benzodioxine ring system, which is a fused bicyclic structure containing oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-2-amido)benzoate typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation Reaction:
Esterification: The final step involves the esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid or a base catalyst like sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-2-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-2-amido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or cardiovascular diseases.
Materials Science: Its unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-2-amido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-2-carboxylate): Similar in structure but with a carboxylate group instead of an amido group.
Methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-2-thioamide): Contains a thioamide group instead of an amido group.
Uniqueness
Methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-2-amido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO5/c1-22-17(21)11-7-6-10(18)8-12(11)19-16(20)15-9-23-13-4-2-3-5-14(13)24-15/h2-8,15H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSNPZFWEUBPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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